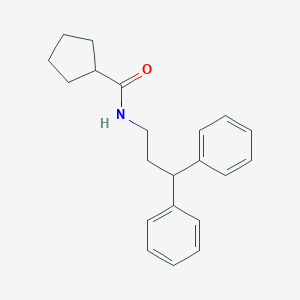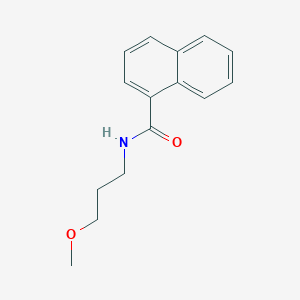
5,6-Diphenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diphenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one, commonly known as DPTO, is a heterocyclic compound that has gained significant interest in scientific research. DPTO is a triazine derivative that exhibits a variety of biological activities, including antimicrobial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of DPTO is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, DPTO has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DPTO also inhibits the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses.
Biochemical and Physiological Effects
DPTO has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. DPTO has also been shown to inhibit the production of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells and contribute to the development of various diseases. Additionally, DPTO has been found to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DPTO is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. DPTO also exhibits low toxicity and good stability, which are important considerations for drug development. However, one of the limitations of DPTO is its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of DPTO. One area of research is the development of DPTO-based drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders. Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of DPTO, which may provide insights into its potential therapeutic applications. Additionally, the synthesis of novel DPTO derivatives with improved pharmacological properties is an area of ongoing research.
Métodos De Síntesis
DPTO can be synthesized through the reaction of 2-aminobenzophenone with benzaldehyde in the presence of acetic acid and ammonium acetate. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form DPTO. The yield of DPTO can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent composition.
Aplicaciones Científicas De Investigación
DPTO has been extensively studied for its biological activities and potential therapeutic applications. It has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. DPTO has also been found to possess anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, DPTO has been investigated for its antioxidant and anti-inflammatory activities, which may have potential applications in the treatment of various diseases.
Propiedades
Nombre del producto |
5,6-Diphenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
5,6-diphenyl-4,5-dihydro-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C15H13N3O/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18,19) |
Clave InChI |
UEPGCKJMAZQWBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=NNC(=O)N2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2C(=NNC(=O)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)

![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)
![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)


![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)
![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)

![2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B258724.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)